
Fimepinostat
Overview
Description
Scientific Research Applications
Fimepinostat has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of histone deacetylase and phosphatidylinositol 3-kinase enzymes.
Biology: this compound is used to investigate the role of these enzymes in cellular processes and disease states.
Medicine: It has shown promise in clinical trials for the treatment of various cancers, including lymphoma and multiple myeloma
Mechanism of Action
Upon oral administration, Fimepinostat inhibits the activity of both PI3K class I isoforms and HDAC, thereby preventing the activation of the PI3K-AKT-mTOR signal transduction pathway that is often overactivated in many cancer cell types . This may prevent growth of PI3K and/or HDAC-expressing tumor cells .
Safety and Hazards
Future Directions
Fimepinostat has shown potential as a latency-reversing agent in HIV-1 cure-related trials . It has also been suggested that this compound could be used in combination with other therapies to prevent or overcome drug resistance mechanisms . Further investigation is warranted to explore these possibilities .
Biochemical Analysis
Biochemical Properties
CUDC-907 (Fimepinostat) plays a significant role in biochemical reactions by inhibiting both HDAC and PI3K enzymes. It potently inhibits class I PI3Ks (PI3Kα, PI3Kβ, PI3Kδ) with IC50 values of 19 nM, 54 nM, and 39 nM, respectively. Additionally, it inhibits class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10) with IC50 values of 1.7 nM, 5.0 nM, 1.8 nM, and 2.8 nM, respectively . These interactions lead to the modulation of various cellular processes, including cell cycle regulation, apoptosis, and gene expression.
Cellular Effects
CUDC-907 (this compound) exerts profound effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting the PI3K/AKT/mTOR pathway and downregulating the expression of c-Myc . In neuroendocrine tumors, CUDC-907 enhances the uptake of meta-iodobenzylguanidine (mIBG) by upregulating the norepinephrine transporter (NET), leading to improved imaging and therapeutic outcomes . Furthermore, CUDC-907 induces cell cycle arrest and apoptosis in breast cancer cells by modulating the expression of key regulatory proteins .
Molecular Mechanism
The molecular mechanism of CUDC-907 (this compound) involves the inhibition of HDAC and PI3K enzymes, leading to the disruption of critical oncogenic signaling pathways. By inhibiting the PI3K-AKT-mTOR pathway, CUDC-907 reduces the activity of compensatory signaling molecules such as RAF, MEK, MAPK, and STAT-3 . This inhibition results in decreased cell proliferation and increased apoptosis. Additionally, CUDC-907 downregulates the expression of c-Myc, a key oncogene involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CUDC-907 (this compound) have been observed to change over time. Studies have shown that CUDC-907 maintains its stability and efficacy over extended periods. In in vitro and in vivo studies, CUDC-907 has demonstrated sustained inhibition of tumor growth and prolonged suppression of oncogenic pathways . The compound’s stability and long-term effects on cellular function make it a promising candidate for cancer therapy.
Dosage Effects in Animal Models
The effects of CUDC-907 (this compound) vary with different dosages in animal models. In hepatocellular carcinoma models, a dosage of 300 mg/kg administered intragastrically three times a week resulted in significant tumor suppression . In neuroendocrine tumor models, a dosage of 5 mg/kg increased the uptake of mIBG in tumors, enhancing imaging and therapeutic outcomes . Higher doses may lead to toxic effects, including diarrhea and hyperglycemia .
Metabolic Pathways
CUDC-907 (this compound) is involved in metabolic pathways that regulate cell growth and survival. By inhibiting the PI3K-AKT-mTOR pathway, CUDC-907 affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis . The compound also interacts with enzymes and cofactors involved in these pathways, further modulating cellular metabolism .
Transport and Distribution
CUDC-907 (this compound) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution within tissues is influenced by its interactions with these transporters, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of CUDC-907 (this compound) plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit HDAC and PI3K enzymes, leading to the modulation of key cellular processes and pathways .
Preparation Methods
The synthesis of Fimepinostat involves several key steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the Pyridine and Morpholine Groups: These groups are introduced via nucleophilic substitution reactions.
Final Coupling and Hydroxylation: The final steps involve coupling the intermediate compounds and introducing the hydroxyl group to form the final product.
Industrial production methods for this compound are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Fimepinostat undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various analogs and derivatives of this compound.
Comparison with Similar Compounds
Fimepinostat is unique due to its dual inhibition of histone deacetylase and phosphatidylinositol 3-kinase enzymes. Similar compounds include:
Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Vorinostat: Another histone deacetylase inhibitor used for the treatment of various cancers.
Idelalisib: A phosphatidylinositol 3-kinase inhibitor used in the treatment of chronic lymphocytic leukemia.
This compound’s dual inhibition mechanism provides a broader therapeutic potential compared to these single-target inhibitors .
Properties
IUPAC Name |
N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXJLIFIIOYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712307 | |
| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339928-25-4 | |
| Record name | Fimepinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fimepinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIMEPINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


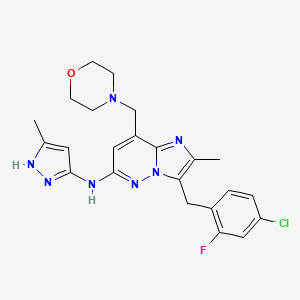

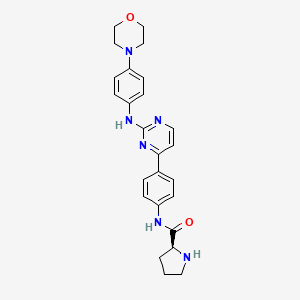
![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)
![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)
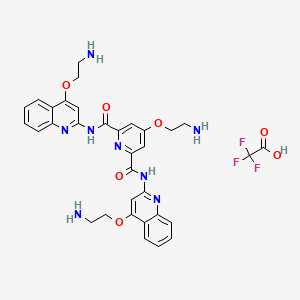

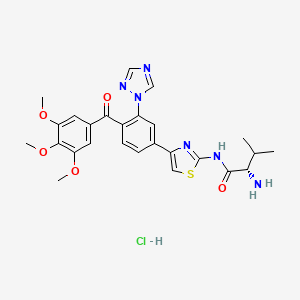
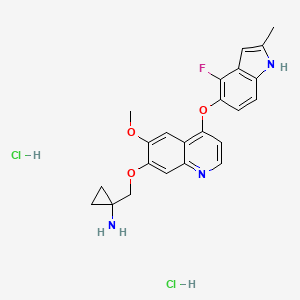
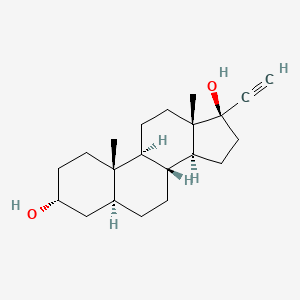


![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)
![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)
